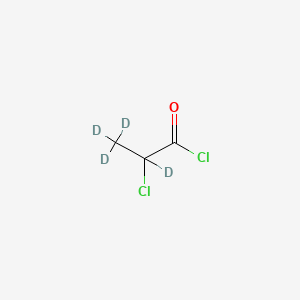

2-Chloropropionyl chloride-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C3H4Cl2O |

|---|---|

Molekulargewicht |

130.99 g/mol |

IUPAC-Name |

2-chloro-2,3,3,3-tetradeuteriopropanoyl chloride |

InChI |

InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3/i1D3,2D |

InChI-Schlüssel |

JEQDSBVHLKBEIZ-MZCSYVLQSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)Cl)Cl |

Kanonische SMILES |

CC(C(=O)Cl)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2-Chloropropionyl chloride-d4 chemical properties

An In-depth Technical Guide to 2-Chloropropionyl chloride-d4

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, synthesis, and applications of this compound (CAS No. 1219794-98-5). As a deuterated isotopologue of 2-Chloropropionyl chloride, this compound is of significant interest to researchers in drug development and metabolic studies, primarily serving as an internal standard or a tracer. This document consolidates critical data and experimental considerations to support its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is the deuterium-labeled version of 2-Chloropropionyl chloride.[1] It is a reactive acyl chloride, appearing as a colorless to light yellow liquid with a pungent odor.[2][3] Due to its reactivity, it must be handled under anhydrous conditions to prevent hydrolysis.[2] The incorporation of four deuterium (B1214612) atoms results in a higher molecular weight compared to its non-deuterated counterpart.[1]

A summary of its key physical and chemical properties is presented below, with data for the non-deuterated form (protologue) provided for comparison.

| Property | This compound | 2-Chloropropionyl chloride (Protologue) | Reference(s) |

| CAS Number | 1219794-98-5 | 7623-09-8 | [4][5] |

| Molecular Formula | C₃D₄Cl₂O | C₃H₄Cl₂O | [1][5] |

| Molecular Weight | 130.99 g/mol | 126.97 g/mol | [1][5] |

| Appearance | Clear colorless to light yellow liquid | Clear colorless to light yellow liquid | [2][3][5] |

| Melting Point | Not available | -71 °C / -95.8 °F | [5][6] |

| Boiling Point | Not available | 109-111 °C (lit.) | [5][7][8] |

| Density | Not available | 1.308 g/mL at 25 °C (lit.) | [5][7][8] |

| Refractive Index | Not available | n20/D 1.440 (lit.) | [5][7][8] |

| Flash Point | 31 °C (88 °F) | 34 °C / 93.2 °F | [3][4] |

| Water Solubility | Decomposes | Decomposes / Reacts violently | [3][5] |

Spectral Data

The isotopic labeling of this compound significantly alters its spectral properties, which is the basis for its use in tracer studies.

| Spectroscopy | Observed Characteristics for this compound |

| ¹H NMR | The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the propionyl backbone, depending on the isotopic purity. |

| ¹³C NMR | The ¹³C NMR spectrum will show signals for the three carbon atoms. The signals for deuterated carbons may appear as multiplets with attenuated intensity due to C-D coupling. |

| Mass Spectrometry | The molecular ion peak will be observed at m/z corresponding to 130.99, which is 4 mass units higher than the non-deuterated compound (126.97). The fragmentation pattern will also be altered due to the presence of deuterium.[9] |

| Infrared (IR) | The C-D stretching vibrations will appear at lower wavenumbers (approx. 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (approx. 2850-3000 cm⁻¹) of the protologue. The characteristic C=O stretch of the acyl chloride group remains prominent.[10][11] |

Chemical Reactivity and Safety

Reactivity

As an acyl chloride, this compound is a highly reactive electrophile. It readily participates in nucleophilic acyl substitution reactions.

-

Hydrolysis: Reacts violently with water and moisture to produce deuterated 2-chloropropionic acid and hydrochloric acid (or DCl).[3][6]

-

Reaction with Alcohols: Reacts with alcohols to form the corresponding deuterated 2-chloropropionate esters.

-

Reaction with Amines: Reacts with primary and secondary amines to yield deuterated 2-chloropropionamides.

These reactions are typically exothermic and must be performed with caution.[2] The compound is incompatible with strong bases, alcohols, amines, and oxidizing agents.[6]

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols.

-

Hazards: It is a flammable liquid and vapor.[4][6] It causes severe skin burns and eye damage and may cause respiratory irritation.[3][4] Contact with water liberates toxic gas.[3][6]

-

Handling: Work should be conducted in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[4] The compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[6]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials.[3] The container must be kept tightly closed. Protection from moisture is critical.[6]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4] For skin contact, wash off with plenty of soap and water.[4] If inhaled, move the person to fresh air.[4] In all cases of exposure, seek immediate medical attention.[3][4]

Experimental Protocols

Synthesis of this compound

While specific synthesis protocols for the d4 isotopologue are not widely published, a standard method can be adapted from the synthesis of its non-deuterated form, which typically involves the chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂).[2][12]

Starting Material: 2-Chloropropionic acid-d4.

Reaction: CD₃-CD(Cl)-COOH + SOCl₂ → CD₃-CD(Cl)-COCl + SO₂ + HCl

Methodology:

-

Setup: A dry, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts). The entire apparatus must be flame-dried and maintained under an inert atmosphere.

-

Reaction: 2-Chloropropionic acid-d4 is added to the flask. Thionyl chloride (SOCl₂) is added slowly, often with cooling, as the reaction can be exothermic. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

-

Reflux: After the addition is complete, the reaction mixture is gently heated to reflux for several hours to ensure the reaction goes to completion. Progress can be monitored by the cessation of gas evolution.

-

Purification: After cooling, the excess thionyl chloride is removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Applications in Research and Development

The primary application of this compound stems from its nature as a stable isotope-labeled compound.

-

Drug Metabolism Studies: It can be used to synthesize deuterated versions of drug candidates or metabolites. The labeled compounds can then be used in pharmacokinetic (PK) and pharmacodynamic (PD) studies to trace their metabolic fate using mass spectrometry.[1]

-

Internal Standards: Due to its similar chemical behavior to the non-labeled compound but distinct mass, it serves as an ideal internal standard for quantitative analysis in chromatography-mass spectrometry (GC-MS or LC-MS) assays.

-

Mechanistic Studies: The "heavy" isotope can be used to investigate reaction mechanisms, particularly to determine if a specific C-H bond is broken in a rate-determining step (the kinetic isotope effect).

-

Reagent in Organic Synthesis: It is also used as a building block to introduce the deuterated 2-chloropropionyl group into more complex molecules.[8][13]

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. Page loading... [wap.guidechem.com]

- 3. kscl.co.in [kscl.co.in]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Chloropropionyl chloride 97 7623-09-8 [sigmaaldrich.com]

- 8. 2-Chloropropionyl chloride | 7623-09-8 [chemicalbook.com]

- 9. 2-Chloropropionyl chloride [webbook.nist.gov]

- 10. 2-Chloropropionyl chloride [webbook.nist.gov]

- 11. 2-Chloropropionyl chloride [webbook.nist.gov]

- 12. CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride - Google Patents [patents.google.com]

- 13. CAS 7623-09-8: 2-Chloropropanoyl chloride | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 2-Chloropropionyl chloride-d4 (CAS: 1219794-98-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloropropionyl chloride-d4, a deuterated derivative of 2-Chloropropionyl chloride. This isotopically labeled compound is a valuable tool in analytical and research settings, particularly within the pharmaceutical and life sciences industries. Its primary application lies in its use as an internal standard for mass spectrometry-based quantitative analyses, aiding in the accurate determination of the pharmacokinetic and metabolic profiles of drug candidates and other xenobiotics.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid. As a deuterated compound, its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometric analysis. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1219794-98-5 |

| Molecular Formula | C₃D₄Cl₂O |

| Molecular Weight | 130.99 g/mol |

| Appearance | Liquid |

| Isotopic Enrichment | Typically ≥98 atom % D |

| Chemical Purity | Typically ≥97% |

Note: Some physical properties are extrapolated from the unlabeled compound (CAS 7623-09-8) due to limited data on the deuterated form.

Applications in Research and Drug Development

The primary utility of this compound stems from its role as a stable isotope-labeled internal standard.[1] In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the addition of a known quantity of a deuterated standard allows for the precise quantification of the non-deuterated analyte in complex biological matrices like plasma, urine, and tissue homogenates.[1]

The rationale for using a deuterated internal standard is that it co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects in the mass spectrometer. Because the deuterated standard can be distinguished from the analyte by its higher mass, the ratio of their signals can be used to accurately calculate the concentration of the analyte, correcting for variations in sample preparation and instrument response.

Deuteration has also gained attention for its potential to favorably alter the pharmacokinetic and metabolic profiles of drugs.[1] While this compound is primarily used as an analytical tool, the broader field of deuterium-labeled compounds is of significant interest in drug development.

Safety and Handling

This compound is a flammable liquid and vapor and is corrosive. It causes severe skin burns and eye damage.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[3] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Store the compound at room temperature in a tightly sealed container, protected from moisture.[4]

Table 2: Hazard Information for this compound

| Hazard Statement | Precautionary Statement |

| Flammable liquid and vapour.[2] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2] |

| Causes severe skin burns and eye damage.[2] | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| May be harmful if swallowed, in contact with skin, or if inhaled.[2][3] | IF ON SKIN: Wash with plenty of soap and water.[2] |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| Immediately call a POISON CENTER or doctor/physician.[2] |

Experimental Protocols

While specific experimental protocols for this compound are not extensively published, the following sections provide detailed representative methodologies for its synthesis and application based on established chemical principles and common laboratory practices.

Representative Synthesis of this compound

The synthesis of this compound would likely follow a similar pathway to its unlabeled counterpart, starting from a deuterated precursor. A common method for synthesizing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride.

Objective: To synthesize this compound from 2-Chloropropionic acid-d4.

Materials:

-

2-Chloropropionic acid-d4

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 2-Chloropropionic acid-d4 in an excess of thionyl chloride.

-

Attach a reflux condenser and gently heat the reaction mixture to reflux. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Purify the resulting this compound by fractional distillation under reduced pressure to obtain the final product.

Use as an Internal Standard in LC-MS Analysis

This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte that has been derivatized with 2-chloropropionyl chloride.

Objective: To quantify an analyte in a biological sample using this compound as an internal standard following a derivatization step.

Materials:

-

Biological sample (e.g., plasma)

-

Analyte of interest

-

2-Chloropropionyl chloride (for derivatization)

-

This compound (internal standard)

-

Quenching solution (e.g., aqueous sodium bicarbonate)

-

Extraction solvent (e.g., ethyl acetate)

-

LC-MS system

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a precise amount of the this compound internal standard solution.

-

Perform a protein precipitation step, if necessary (e.g., by adding a cold organic solvent like acetonitrile).

-

Centrifuge the sample to pellet the precipitated proteins.

-

-

Derivatization:

-

Transfer the supernatant to a clean tube.

-

Add 2-Chloropropionyl chloride to derivatize the analyte of interest. The reaction conditions (e.g., pH, temperature, time) will need to be optimized for the specific analyte.

-

-

Extraction:

-

Quench the reaction with a suitable quenching solution.

-

Perform a liquid-liquid extraction by adding an immiscible organic solvent.

-

Vortex the mixture and then centrifuge to separate the layers.

-

Transfer the organic layer containing the derivatized analyte and internal standard to a new tube.

-

-

Analysis:

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a solvent compatible with the LC mobile phase.

-

Inject the sample into the LC-MS system.

-

-

Data Processing:

-

Monitor the mass transitions for both the derivatized analyte and the derivatized deuterated internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Visualizations

The following diagrams illustrate the logical workflow of using this compound in a typical analytical experiment.

Caption: Workflow for analyte quantification using this compound.

Caption: Logical relationship for quantification using an internal standard.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. isotope - Is it possible to make deuterated organic compounds? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Preparation of Deuterated Organic Compounds from Activated Organic Halides by Reduction with Zinc | Whitesides Research Group [gmwgroup.harvard.edu]

physical properties of 2-Chloropropionyl chloride-d4

An In-Depth Technical Guide to the Physical Properties of 2-Chloropropionyl chloride-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of this compound, a deuterated analogue of 2-Chloropropionyl chloride. Due to the limited availability of specific experimental data for the deuterated compound, this guide presents the well-documented properties of the non-deuterated form as a primary reference. It further discusses the anticipated effects of deuterium (B1214612) substitution and outlines relevant experimental protocols for synthesis and analysis.

Core Physical Properties

Direct experimental data for the (CAS Number: 1219794-98-5) is not extensively published. However, the properties of its non-deuterated counterpart, 2-Chloropropionyl chloride (CAS Number: 7623-09-8), are well-established and provide a reliable baseline for estimation.

Table 1: Physical Properties of 2-Chloropropionyl chloride (Non-Deuterated Analogue)

| Property | Value |

| Molecular Formula | C₃H₄Cl₂O |

| Molecular Weight | 126.97 g/mol [1][2] |

| Appearance | Clear, colorless to light yellow liquid[1] |

| Density | 1.308 g/mL at 25 °C[3] |

| Boiling Point | 109-111 °C[3] |

| Melting Point | -71 °C[1] |

| Refractive Index | n20/D 1.440[3] |

| Flash Point | 31 °C (88 °F)[4] |

| Solubility | Soluble in chloroform, dichloromethane, ether; reacts with water[1] |

The Impact of Deuteration

Deuterium labeling, the substitution of hydrogen with its heavier isotope deuterium, can subtly alter the physicochemical properties of a molecule.[5] While the electronic structure remains largely unchanged, the increased mass of deuterium leads to a lower vibrational frequency in chemical bonds.[6] This can result in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[6]

For this compound, the following changes from the non-deuterated form can be anticipated:

-

Molecular Weight: The molecular weight will be higher than that of the non-deuterated version.

-

Boiling and Melting Points: Small increases in both the boiling and melting points are expected due to stronger intermolecular forces.[6]

-

Density: An increase in density is also a likely outcome of the greater molecular mass packed into a similar volume.

-

Chromatographic Retention Time: The slight difference in physicochemical properties may allow for separation from the non-deuterated form using techniques like gas chromatography (GC).[6]

The most significant impact of deuteration is often observed in the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than the corresponding C-H bond cleavage.[6] This property is particularly valuable in pharmaceutical research for studying reaction mechanisms and altering drug metabolism rates.[5]

Experimental Protocols

Synthesis of 2-Chloropropionyl chloride

The synthesis of this compound would likely follow a similar procedure to its non-deuterated counterpart, starting with a deuterated precursor. A common method for synthesizing the non-deuterated compound is the reaction of 2-chloropropionic acid with a chlorinating agent like thionyl chloride (SOCl₂).[4]

Objective: To synthesize 2-Chloropropionyl chloride via the acylation of 2-chloropropionic acid.

Materials:

-

2-chloropropionic acid

-

Thionyl chloride (SOCl₂)

-

Catalyst (e.g., N,N-dimethylformamide - DMF)

-

Dry reaction flask with a condenser and stirring mechanism

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a dry reaction flask equipped with a stirrer and condenser, add 100g of D-2-chloropropionic acid and 0.5g of DMF as a catalyst.[7]

-

Cool the mixture to -5 °C.[7]

-

Slowly add 120g of thionyl chloride dropwise to the cooled mixture, maintaining the temperature at or below -7 °C.[7]

-

After the addition is complete, allow the reaction to proceed for an additional 2 hours at this temperature.[7]

-

Gradually raise the temperature to 75 °C and reflux the mixture for 5 hours.[7]

-

After reflux, stop the reaction and cool the mixture to 30 °C.[7]

-

The final product, 2-Chloropropionyl chloride, is then purified by vacuum distillation, collecting the fraction at 30-35 °C under a vacuum of at least -0.095 MPa.[7]

Characterization by Gas Chromatography (GC)

Gas chromatography is a standard technique for assessing the purity of volatile compounds like 2-Chloropropionyl chloride.[8] Due to the high reactivity of acyl chlorides, derivatization is often employed for analysis.[9]

Objective: To determine the purity of a 2-Chloropropionyl chloride sample.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column (e.g., Thermo Fisher TG-1MS, 30m x 0.25mm x 0.25µm)[8]

Procedure:

-

Sample Preparation: Due to the reactivity of acyl chlorides, they can be derivatized to form more stable amides or esters for analysis. For instance, the sample can be reacted with diethylamine (B46881) to form the corresponding diethylamide.[9]

-

Injection: Inject a 0.5 µL sample into the GC, with the injector temperature set to 200 °C and a split ratio of 50:1.[8]

-

Carrier Gas: Use nitrogen as the carrier gas at a flow rate of 1 mL/min.[8]

-

Oven Program: Set the initial column temperature to 80 °C and hold for 5 minutes. Then, ramp the temperature to 150 °C at a rate of 10 °C per minute and hold for 10 minutes.[8]

-

Detection: The FID detector temperature should be set to 200 °C.[8]

-

Data Analysis: The purity of the sample is determined by analyzing the resulting chromatogram, with the peak area of the derivative corresponding to its concentration.[8]

Visualization of a Logical Workflow

This compound is a valuable intermediate for introducing a deuterated 2-chloropropionyl group into molecules. This is particularly useful in drug development for creating isotopically labeled internal standards for pharmacokinetic studies or for synthesizing deuterated drug candidates to investigate metabolic pathways.

Caption: Workflow for the synthesis and application of this compound.

References

- 1. modichemical.com [modichemical.com]

- 2. 2-Chloropropionyl chloride | C3H4Cl2O | CID 111019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-氯丙酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Chloropropionyl Chloride|CAS 7623-09-8|Supplier [benchchem.com]

- 5. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 2-Chloropropionyl chloride-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloropropionyl chloride-d4, a deuterated analog of 2-Chloropropionyl chloride. This document details its molecular properties, compares it with its non-deuterated counterpart, and provides insights into relevant experimental applications.

Core Molecular Data

This compound is a stable isotope-labeled version of 2-Chloropropionyl chloride, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution is a valuable tool in various research applications, including mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses.

Quantitative Data Summary

The following table summarizes the key quantitative data for both this compound and its non-deuterated form for easy comparison.

| Property | This compound | 2-Chloropropionyl chloride |

| Molecular Formula | C₃D₄Cl₂O | C₃H₄Cl₂O[1][2] |

| Molecular Weight | 130.99 g/mol | 126.97 g/mol [3] |

| CAS Number | 1219794-98-5 | 7623-09-8[3][4][5] |

| Purity | 98 atom % D, min 97% Chemical Purity | Typically ≥95.0%[2] |

| Boiling Point | No data available | 109-111 °C[3][4][5] |

| Melting Point | No data available | -71 °C[3][4][5] |

| Density | No data available | 1.308 g/mL at 25 °C[3] |

| Refractive Index | No data available | n20/D 1.440[3] |

| Appearance | No data available | Clear colorless to pale yellow liquid[2][3][4][6] |

Logical Relationships and Synthesis Overview

The relationship between 2-Chloropropionyl chloride and its deuterated analog is fundamental to its application. The following diagram illustrates this relationship and a general synthetic overview.

Caption: Relationship between 2-Chloropropionyl chloride and its d4 analog, and a general synthesis scheme.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, methodologies for its non-deuterated counterpart can be adapted. Below are detailed summaries of relevant experimental procedures where 2-Chloropropionyl chloride is a key reagent. It is advised to adapt these protocols with appropriate consideration for the deuterated compound's specific properties.

Synthesis of D-(+)-2-chloropropionyl chloride

A common method for the synthesis of optically active 2-chloropropionyl chloride involves the reaction of L-lactic acid with thionyl chloride. This procedure can be adapted for a deuterated version by starting with an appropriately deuterated lactic acid.

Materials:

-

L-lactic acid

-

Thionyl chloride

-

Pyridine (B92270) (catalyst)

-

Ice-salt bath

Procedure:

-

To a dry reaction flask equipped with stirring and condensation, add thionyl chloride.

-

Cool the flask to approximately -2.0°C using an ice-salt bath.

-

Slowly add a mixture of L-lactic acid and pyridine dropwise, maintaining the system temperature below 0°C. The addition is typically completed over 2.5 hours.

-

Continue stirring the reaction mixture in the ice-salt bath for 4 hours.

-

Allow the reaction to warm to 50°C and maintain this temperature for 2.5 hours.

-

Upon completion, the product is purified by reduced pressure rectification to yield D-(+)-2-chloropropionyl chloride.

The following diagram outlines the workflow for this synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Chloropropionyl chloride, 96% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. kscl.co.in [kscl.co.in]

- 6. 2-Chloropropionyl chloride | C3H4Cl2O | CID 111019 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Enrichment of 2-Chloropropionyl chloride-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the isotopic enrichment of 2-Chloropropionyl chloride-d4. The synthesis of this deuterated compound is of significant interest for its application as an internal standard in mass spectrometry-based bioanalytical studies and as a building block in the synthesis of deuterated pharmaceutical compounds, which may exhibit improved pharmacokinetic profiles. This document outlines the key chemical transformations, experimental protocols, and expected outcomes.

Synthetic Strategy Overview

The isotopic enrichment of this compound can be strategically achieved through a multi-step synthesis commencing with a readily available deuterated precursor, followed by chlorination and subsequent conversion to the final acyl chloride. A logical and efficient pathway involves three primary stages:

-

Procurement or Synthesis of Deuterated Propionic Acid: The synthesis begins with propionic acid-d5, where the ethyl group is fully deuterated. This can be sourced commercially or synthesized.

-

Alpha-Chlorination: The deuterated propionic acid undergoes regioselective chlorination at the alpha-position to yield 2-chloropropionic acid-d4.

-

Acyl Chloride Formation: The final step involves the conversion of the deuterated carboxylic acid to the corresponding acyl chloride using a suitable chlorinating agent.

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.

2.1. Alpha-Chlorination of Propionic Acid-d5

This procedure describes the synthesis of 2-chloropropionic acid-d4 from propionic acid-d5. A standard method for the alpha-chlorination of carboxylic acids is the Hell-Volhard-Zelinsky reaction, though direct chlorination with a suitable agent is also feasible.

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add propionic acid-d5 (1.0 eq).

-

Add a catalytic amount of red phosphorus (0.1 eq).

-

Slowly add thionyl chloride (SOCl2, 2.0 eq) or sulfuryl chloride (SO2Cl2, 1.1 eq) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 80°C and maintain it at this temperature for 12-16 hours. The reaction should be monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly and carefully add water (D2O can be used to maintain isotopic purity) to hydrolyze the intermediate propionyl chloride-d5.

-

The resulting 2-chloropropionic acid-d4 can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by drying over anhydrous sodium sulfate, filtration, and removal of the solvent under reduced pressure.

-

Further purification can be achieved by vacuum distillation.

2.2. Conversion of 2-Chloropropionic Acid-d4 to this compound

This protocol details the final step of converting the deuterated carboxylic acid to the target acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.[1][2][3]

Protocol:

-

In a flame-dried, two-necked round-bottom flask fitted with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO2 byproducts), place the purified 2-chloropropionic acid-d4 (1.0 eq).

-

Slowly add an excess of thionyl chloride (SOCl2, 1.5-2.0 eq) to the flask at room temperature.[2]

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO2) ceases.

-

Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by taking aliquots for quenching and subsequent GC analysis.

-

After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure to obtain the final product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound, based on typical yields and purities for analogous non-deuterated reactions.

Table 1: Summary of Reaction Yields and Purity

| Step | Product | Starting Material | Typical Yield (%) | Chemical Purity (%) (by GC) |

| 1. α-Chlorination | 2-Chloropropionic acid-d4 | Propionic acid-d5 | 75-85 | >98 |

| 2. Acyl Chloride Formation | This compound | 2-Chloropropionic acid-d4 | 85-95 | >99 |

Table 2: Isotopic Enrichment Data

| Compound | Isotopic Purity (atom % D) |

| Propionic acid-d5 (Starting Material) | >99 |

| 2-Chloropropionic acid-d4 | >98 |

| This compound | >98 |

Signaling Pathways and Logical Relationships

The mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a reactive intermediate.

Caption: Mechanism of acyl chloride formation.

This guide provides a foundational understanding of the synthesis and isotopic enrichment of this compound. The presented protocols are based on established chemical principles and can be adapted and optimized for specific laboratory conditions and scales. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling reactive reagents such as thionyl chloride and acyl chlorides.

References

A Technical Guide to 2-Chloropropionyl chloride-d4: Suppliers, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloropropionyl chloride-d4, a deuterated derivative of 2-chloropropionyl chloride, for professionals in the fields of chemical research, drug discovery, and development. This document outlines the availability of this stable isotope-labeled compound from various suppliers, summarizes its key technical specifications, and provides insights into its synthesis and potential applications, particularly in modifying the pharmacokinetic profiles of drug candidates.

Supplier and Availability

This compound (CAS No. 1219794-98-5) is a specialized chemical available from a select number of suppliers that focus on stable isotope-labeled compounds. The availability and product specifications from key suppliers are summarized below for easy comparison.

| Supplier | Product Number | Isotopic Purity | Chemical Purity | Pack Size |

| --INVALID-LINK-- | HY-W019825S | Not Specified | Not Specified | Not Specified |

| --INVALID-LINK-- | D-6198 | 98 atom % D | 97% | 0.5 g |

| --INVALID-LINK-- | C284952 | 98 atom % D | min 97% | Not Specified |

Technical Data

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 1219794-98-5 |

| Molecular Formula | C₃D₄Cl₂O |

| Molecular Weight | 130.99 g/mol |

| Appearance | Colorless to light yellow liquid |

| Unlabeled CAS Number | 7623-09-8 |

Synthesis of 2-Chloropropionyl chloride

A common laboratory-scale synthesis involves the reaction of 2-chloropropionic acid with a chlorinating agent such as thionyl chloride (SOCl₂).[3]

General Experimental Protocol for the Synthesis of 2-Chloropropionyl Chloride from 2-Chloropropionic Acid:

Materials:

-

2-Chloropropionic acid

-

Thionyl chloride (SOCl₂)

-

Dry reaction flask with a reflux condenser and a gas outlet to a trap

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry reaction flask, place 2-chloropropionic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask at room temperature with stirring. The reaction is exothermic and will generate hydrogen chloride and sulfur dioxide gas, which should be trapped.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours to ensure the reaction goes to completion.

-

After cooling, carefully remove the excess thionyl chloride by distillation.

-

The resulting crude 2-chloropropionyl chloride can be purified by fractional distillation under reduced pressure.

To synthesize this compound, one would start with the appropriately deuterated 2-chloropropionic acid.

Applications in Drug Development and Research

2-Chloropropionyl chloride is a versatile reagent used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[4] The deuterated form, this compound, is particularly valuable in drug development for several reasons:

-

Isotopic Labeling: It can be used to introduce a stable isotopic label into a drug molecule. This allows researchers to trace the metabolism and pharmacokinetics of the drug using techniques like mass spectrometry.

-

Modifying Pharmacokinetic Profiles: The substitution of hydrogen with deuterium (B1214612) can alter the metabolic fate of a drug.[5] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve C-H bond cleavage. This "kinetic isotope effect" can lead to a longer drug half-life, reduced formation of toxic metabolites, and an improved overall safety and efficacy profile.

The following diagram illustrates the potential impact of deuteration on the pharmacokinetic profile of a drug.

Caption: Impact of Deuteration on Drug Metabolism.

Experimental Workflow: Acylation Reactions

This compound, like its non-deuterated counterpart, is a reactive acylating agent. It can be used to introduce the 2-chloropropionyl-d4 group onto various nucleophiles such as amines, alcohols, and thiols. A general workflow for an acylation reaction is depicted below.

Caption: General Workflow for Acylation Reactions.

General Experimental Protocol for N-Acylation:

This protocol is adapted from general procedures for acylation with similar acyl chlorides and should be optimized for specific substrates.

Materials:

-

Amine substrate

-

This compound

-

A non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve the amine substrate and the base (typically 1.1 to 1.5 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (typically 1.0 to 1.2 equivalents) in the same solvent to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its availability from specialized suppliers allows for its use in introducing stable isotopic labels and for modulating the pharmacokinetic properties of drug candidates. The synthetic and reaction protocols outlined in this guide provide a foundation for its application in the laboratory. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Synthetic method of D-(+)-2-chloro-propanoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

Synthesis of 2-Chloropropionyl chloride-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed synthesis route for 2-Chloropropionyl chloride-d4, a deuterated analog of an important chemical intermediate. The synthesis involves a two-step process commencing with the commercially available isotopically labeled starting material, Propionic acid-d5. The first step is an α-chlorination of Propionic acid-d5 to yield 2-chloropropanoic acid-d4 via a Hell-Volhard-Zelinsky reaction. The subsequent step involves the conversion of the deuterated carboxylic acid to the final product, this compound, using thionyl chloride.

This document outlines the detailed experimental protocols for each step, a summary of quantitative data, and visualizations of the synthetic pathway and reaction mechanisms to aid in comprehension and practical application.

I. Overview of the Synthetic Route

The synthesis of this compound is achieved through the following two-step reaction sequence:

-

Step 1: α-Chlorination of Propionic acid-d5

-

Step 2: Conversion to this compound

Below is a graphical representation of the overall experimental workflow.

Caption: Overall synthesis workflow for this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the expected products of the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Isotopic Purity (atom % D) | Expected Yield (%) | Purity (%) |

| Propionic acid-d5 | CD₃CD₂COOH | 79.11 | 141 | 1.059 | ≥98 | N/A | ≥99 |

| 2-chloropropanoic acid-d4 | CD₃CDClCOOH | 112.55 | ~186 | ~1.25 | ≥98 | 70-80 | >95 |

| This compound | CD₃CDClCOCl | 130.99 | 110-112 | ~1.34 | ≥98 | >80 | >99 |

III. Experimental Protocols

Step 1: Synthesis of 2-chloropropanoic acid-d4

This step employs the Hell-Volhard-Zelinsky reaction for the α-chlorination of Propionic acid-d5.[1][2]

Materials:

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Chlorine gas (Cl₂)

-

Anhydrous work-up solvents (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, place Propionic acid-d5.

-

Add a catalytic amount of phosphorus trichloride (approximately 0.1 equivalents).

-

Heat the mixture gently and bubble dry chlorine gas through the reaction mixture. The reaction is typically carried out at a temperature range of 80-100°C.

-

Monitor the reaction progress by techniques such as ¹H NMR or GC-MS to observe the disappearance of the starting material and the formation of the chlorinated product.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully add water to the reaction mixture to hydrolyze the intermediate acyl chloride and any remaining phosphorus trichloride.

-

Extract the aqueous mixture with a suitable organic solvent like diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2-chloropropanoic acid-d4.

-

The crude product can be purified by vacuum distillation.

References

A Technical Guide to the Stability and Storage of 2-Chloropropionyl chloride-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Chloropropionyl chloride-d4 (CAS No. 1219794-98-5). The information presented is primarily based on data for its non-deuterated analog, 2-Chloropropionyl chloride (CAS No. 7623-09-8), as specific quantitative stability data for the deuterated compound is not extensively available in public literature. The isotopic labeling is not expected to significantly alter the fundamental chemical reactivity, handling, or storage requirements.

Chemical Properties and Hazards

This compound is a highly reactive acylating agent.[1] Its utility in synthesis is derived from its reactive nature, which also dictates stringent handling and storage protocols to ensure its stability and prevent hazardous situations. The compound is a flammable liquid and vapor, is corrosive, and reacts violently with water.[2][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of the non-deuterated analog, which are expected to be comparable for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃D₄Cl₂O | |

| Molecular Weight | 130.99 g/mol | |

| Appearance | Clear colorless to light yellow liquid | [1][4][5] |

| Odor | Pungent, Stench | [2][4][6] |

| Boiling Point | 109-111 °C | [5][7] |

| Density | 1.308 g/mL at 25 °C | [5][7] |

| Flash Point | 31 °C - 34 °C | [1][2][8] |

| Refractive Index | n20/D 1.440 | [7] |

| Water Solubility | Reacts violently / Decomposes | [2][5][6] |

| Solubility | Soluble in organic solvents like chloroform (B151607) and ether. | [5][6] |

GHS Hazard Summary

Understanding the hazards is critical for safe handling and storage.

| Hazard Classification | GHS Category | Statement | Source(s) |

| Flammable Liquids | Category 2 / 3 | H225/H226: Highly flammable liquid and vapor | [3][9][10] |

| Skin Corrosion/Irritation | Category 1B / 1 | H314: Causes severe skin burns and eye damage | [2][3][9][10] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [9] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][9][10] |

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation | [2][10] |

Stability and Reactivity

The stability of this compound is fundamentally compromised by its high reactivity, particularly with nucleophiles.

-

Reactivity with Water: The most significant factor affecting stability is moisture. The compound reacts violently with water, hydrolyzing to form 2-chloropropionic acid and hydrogen chloride gas.[2][6] This reaction is exothermic and the liberation of corrosive gas can cause a dangerous pressure buildup in sealed containers.

-

Thermal Stability: While specific decomposition temperatures are not detailed, the compound is flammable and should be kept away from heat and sources of ignition.[2][3][9] High temperatures can lead to the release of irritating and toxic gases.[2][3]

-

Incompatible Materials: Contact with incompatible materials can lead to vigorous and hazardous reactions. These materials must be strictly avoided during storage and handling.

-

Hazardous Decomposition Products: Under fire conditions or upon contact with water, the compound can decompose to produce hazardous substances including:

The diagram below illustrates the key factors that compromise the stability of this compound and lead to its degradation.

Caption: Key reactivity pathways for this compound.

Recommended Storage Conditions

Proper storage is essential to maintain the chemical's integrity and for safety. The following conditions are recommended.

| Condition | Recommendation | Rationale & Details | Source(s) |

| Temperature | Store in a cool place. | Recommended storage temperature is typically indicated on the product label. Storing in a designated "flammables area" away from heat sources is critical. | [2][9][11][12] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon). | Protects the highly reactive compound from moisture and oxygen in the air, preventing hydrolysis and degradation. | [2][3] |

| Container | Keep container tightly closed. | Prevents ingress of atmospheric moisture and leakage of corrosive vapors. Ensure the container material is appropriate and non-reactive. | [2][9][12][13] |

| Location | Store in a dry, well-ventilated, and secure area. | A dry environment prevents hydrolysis. Good ventilation disperses any potential vapors. Storage should be in a locked area accessible only to authorized personnel. | [2][9][13] |

| Moisture | Protect from moisture. Crucial. | The compound reacts violently with water. The storage area must be kept dry, and the product should never be allowed to come into contact with water. | [2][3][8][9] |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. | The compound is flammable with a low flash point. Use spark-proof tools and explosion-proof equipment in the storage and handling area. | [2][3][9][11] |

Experimental Protocols

Detailed experimental protocols for the quantitative assessment of this compound stability are not available in the public domain search results. Such studies are typically conducted by the manufacturer and are often proprietary.

A general approach for assessing the stability of a reactive compound like this would involve:

-

Forced Degradation Studies: Exposing the compound to accelerated stress conditions (e.g., elevated temperature, high humidity, UV light, presence of oxidizing agents) to identify potential degradation products and pathways.

-

Real-Time Stability Studies: Storing the compound under the recommended conditions for an extended period and periodically testing its purity and potency using analytical methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

The workflow for handling and storage to ensure stability is outlined in the diagram below.

Caption: Recommended workflow for handling and storing this compound.

Conclusion

The stability of this compound is contingent upon strict adherence to proper storage and handling procedures. The primary threat to its integrity is exposure to moisture, which causes rapid decomposition. Additionally, its flammability and reactivity with a range of common chemicals necessitate storage in a cool, dry, well-ventilated, and inert environment, away from all sources of ignition and incompatible materials. By implementing the conditions and workflows outlined in this guide, researchers can ensure the compound's quality and maintain a safe laboratory environment.

References

- 1. 2-Chloropropionyl Chloride|CAS 7623-09-8|Supplier [benchchem.com]

- 2. kscl.co.in [kscl.co.in]

- 3. fishersci.com [fishersci.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-Chloropropionyl chloride CAS#: 7623-09-8 [m.chemicalbook.com]

- 6. CAS 7623-09-8: 2-Chloropropanoyl chloride | CymitQuimica [cymitquimica.com]

- 7. 2-クロロプロピオニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. 2-Chloropropionyl chloride | C3H4Cl2O | CID 111019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. 2-Chloropropionyl chloride Safety Data Sheets(SDS) lookchem [lookchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

handling precautions for deuterated acyl chlorides

An In-depth Technical Guide to the Safe Handling of Deuterated Acyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Deuterated acyl chlorides are valuable reagents in scientific research, particularly in pharmaceutical development and metabolic studies, where they serve as isotopic labels for tracing molecular pathways. However, their utility is matched by significant chemical hazards. Like their non-deuterated counterparts, these compounds are highly reactive, corrosive, and moisture-sensitive. This guide provides a comprehensive overview of the necessary precautions, protocols, and emergency procedures to ensure their safe handling in a laboratory setting.

Hazard Identification and Risk Assessment

The primary hazards associated with deuterated acyl chlorides stem from the acyl chloride functional group. The presence of deuterium (B1214612) does not significantly alter the chemical reactivity or toxicity but will result in deuterated byproducts upon reaction (e.g., deuterium chloride gas upon hydrolysis).

Core Hazards:

-

Reactivity: Acyl chlorides react violently with water and other protic solvents (e.g., alcohols, amines) in a highly exothermic reaction, releasing corrosive gases.[1][2] This reactivity necessitates handling under anhydrous conditions.[3][4]

-

Corrosivity: Direct contact causes severe skin burns and serious eye damage.[1][5][6] Vapors are corrosive to the respiratory tract.[7][8]

-

Toxicity: Inhalation of vapors can irritate the nose, throat, and lungs, potentially leading to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[1][9] Upon combustion, they can produce poisonous gases, including phosgene (B1210022) and hydrogen chloride (or deuterium chloride).[1][7]

-

Flammability: Many acyl chlorides, especially those with low molecular weight, are highly flammable liquids with low flash points and vapors that can form explosive mixtures with air.[5][6][7]

Data Presentation: Hazard Profile

To illustrate the quantitative hazards, the data for Acetyl Chloride is presented as a representative example for low-molecular-weight acyl chlorides.

| Property | Data | Citation(s) |

| Chemical Formula | C₂H₃ClO | [2] |

| CAS Number | 75-36-5 | [2] |

| Boiling Point | 52 °C | [6] |

| Melting Point | -112 °C | [6] |

| Flash Point | -12 °C | [6] |

| GHS Hazard Statements | H225 (Highly flammable liquid and vapour) | [5][6] |

| H314 (Causes severe skin burns and eye damage) | [2][5][6] | |

| EUH014 (Reacts violently with water) | [2] | |

| UN Number | 1717 | [6] |

| Transport Hazard Class | 3 (Flammable Liquid), Subsidiary Risk 8 (Corrosive) | [6] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All work with acyl chlorides must be performed in a well-ventilated chemical fume hood to prevent the buildup of flammable and toxic vapors.[4]

-

Glovebox: For handling highly moisture-sensitive deuterated acyl chlorides or for procedures requiring a strictly inert atmosphere, a glovebox filled with an inert gas (e.g., nitrogen, argon) is the preferred environment.[3][4]

-

Schlenk Line: For reactions that must be kept free of air and moisture, Schlenk line techniques provide a robust alternative to a glovebox.[3][10]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[7][11] A Class D fire extinguisher should be available for emergencies involving reactive metals, though dry chemical or CO2 extinguishers are appropriate for flammable liquid fires.[1][4]

Personal Protective Equipment (PPE)

The correct selection and use of PPE are critical to prevent exposure.

| PPE Category | Specification | Rationale | Citation(s) |

| Eye/Face Protection | Tightly fitting chemical safety goggles and a face shield (minimum 8-inch). Must meet EN166 or OSHA 29 CFR 1910.133 standards. | To protect against splashes and corrosive vapors that can cause severe eye damage.[7][8][11][12] | |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber). Inspect gloves for leaks before use. | To prevent skin contact, which results in severe chemical burns.[11][13] | |

| Body Protection | A flame-resistant lab coat (e.g., Nomex) fully buttoned, or a full chemical-resistant suit for larger quantities. | To protect the body from accidental splashes and contact.[4][11] | |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors/acid gases may be required if engineering controls are insufficient or during emergencies. | To prevent inhalation of corrosive and toxic vapors.[11][12] |

Experimental Protocols

Adherence to detailed and tested protocols is essential for safety and experimental success.

Protocol 1: General Handling of Deuterated Acyl Chlorides in a Fume Hood

This protocol is suitable for transferring and using small quantities of less volatile deuterated acyl chlorides where absolute exclusion of atmospheric moisture for a brief period is manageable.

-

Preparation:

-

Ensure the fume hood sash is at the appropriate height.

-

Confirm the location and functionality of the nearest safety shower and eyewash station.[11]

-

Don all required PPE as detailed in the table above.

-

Assemble all necessary glassware and ensure it is clean and thoroughly dried in an oven beforehand.

-

-

Inert Atmosphere Purge:

-

Assemble the reaction apparatus in the fume hood.

-

Flush the apparatus with a stream of dry, inert gas (nitrogen or argon) for several minutes to displace air and moisture.

-

-

Reagent Transfer:

-

Use a syringe and needle that have been oven-dried and cooled in a desiccator.[10]

-

Carefully uncap the deuterated acyl chloride reagent bottle. It is often sealed under an inert atmosphere with a septum-lined cap (e.g., Sure/Seal™).[14]

-

Puncture the septum with the needle and draw the required volume of liquid. It is best practice to also insert a needle attached to an inert gas line to prevent creating a vacuum inside the reagent bottle.[14]

-

Quickly and carefully transfer the reagent to the reaction flask.

-

Reseal the reagent bottle immediately.

-

-

Post-Transfer and Cleanup:

-

Wash the syringe and needle by rinsing with a suitable anhydrous solvent (e.g., dichloromethane) followed by a quenching solvent (e.g., isopropanol) in the fume hood.

-

Thoroughly wash hands and any exposed skin with soap and water after handling.[11]

-

Protocol 2: Handling Under Inert Atmosphere Using a Schlenk Line

This protocol is mandatory for reactions that are highly sensitive to air and moisture.

-

System Preparation:

-

Assemble all necessary Schlenk glassware (e.g., Schlenk flask, addition funnel) and ensure all joints are properly greased and sealed.

-

Connect the glassware to the dual-manifold Schlenk line using thick-walled, non-collapsible tubing.[10]

-

-

Creating an Inert Atmosphere:

-

Perform a minimum of three vacuum/inert gas cycles to remove the atmosphere from the glassware.[3] This involves evacuating the flask under vacuum and then refilling it with a positive pressure of inert gas.

-

-

Reagent Transfer via Cannula or Syringe:

-

Ensure the deuterated acyl chloride reagent bottle is under a positive pressure of inert gas.

-

For larger volumes, a double-tipped needle (cannula) transfer is preferred. Insert one end of the cannula through the septum of the reagent bottle and the other end into the reaction flask.

-

Use the pressure differential between the two flasks (or slightly higher pressure in the reagent bottle) to slowly transfer the liquid.

-

For smaller volumes, the syringe technique described in Protocol 1 can be used.

-

-

Reaction and Workup:

-

Conduct the reaction under a positive pressure of inert gas.

-

Upon completion, cool the reaction to a safe temperature before quenching.

-

Quench the reaction by slowly adding a suitable reagent (e.g., a cooled alcohol or a basic solution) to neutralize any unreacted acyl chloride. This step must be done with extreme caution due to the exothermic nature of the reaction.

-

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows for handling deuterated acyl chlorides.

Caption: Decision workflow for selecting the appropriate handling environment.

Caption: Experimental workflow for a reaction using a Schlenk line.

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

Spill Response

-

Evacuate: Immediately evacuate all personnel from the affected area.[11]

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For minor spills, absorb the material with an inert, dry substance like sand, earth, or vermiculite.[11] DO NOT USE WATER OR COMBUSTIBLE MATERIALS.

-

Collect: Carefully collect the absorbed material and contaminated soil into a suitable, labeled container for hazardous waste disposal.[2]

-

Decontaminate: Decontaminate the area once the spill is removed, if safe procedures are in place.

Fire Response

-

Extinguishing Agents: Use dry chemical, carbon dioxide (CO₂), or dry sand to extinguish a fire.[1][6]

-

DO NOT USE WATER OR FOAM, as acyl chlorides react violently with water, which would exacerbate the situation.[1]

-

Firefighting Precautions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7] Use a water spray only to cool fire-exposed containers, ensuring water does not come into contact with the acyl chloride itself.[1]

First Aid Measures

| Exposure Route | First Aid Protocol | Citation(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][2][7][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention. | [1][2][8] |

| Inhalation | Move the exposed person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention, as pulmonary edema may be delayed. | [1][2][7] |

| Ingestion | DO NOT INDUCE VOMITING. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][5][7] |

Waste Disposal

All waste containing deuterated acyl chlorides must be treated as hazardous.

-

Quenching: Unused or residual acyl chloride should be slowly and cautiously added to a stirred, cooled solution of a nucleophile like isopropanol (B130326) or a basic solution to neutralize it before disposal. This must be done in a fume hood.

-

Containers: Contaminated materials (e.g., paper towels, gloves, absorbent) must be placed in a sealed, properly labeled hazardous waste container.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[6]

References

- 1. nj.gov [nj.gov]

- 2. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 3. molan.wdfiles.com [molan.wdfiles.com]

- 4. ehs.umich.edu [ehs.umich.edu]

- 5. geneseo.edu [geneseo.edu]

- 6. chemos.de [chemos.de]

- 7. fishersci.com [fishersci.com]

- 8. download.basf.com [download.basf.com]

- 9. ckgas.com [ckgas.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. benchchem.com [benchchem.com]

- 12. leelinework.com [leelinework.com]

- 13. northindustrial.net [northindustrial.net]

- 14. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

2-Chloropropionyl chloride-d4 safety data sheet (SDS) information

This technical guide provides a comprehensive overview of the safety data for 2-Chloropropionyl chloride-d4, intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and chemical databases.

Chemical Identification

-

Chemical Name: (±)-2-Chloropropionyl-2,3,3,3-d4 Chloride

-

CAS Number: 1219794-98-5[1]

-

Synonyms: this compound

-

Molecular Formula: C₃D₄Cl₂O

-

Molecular Weight: 130.99 g/mol

For reference, the non-deuterated analogue is 2-Chloropropionyl chloride (CAS: 7623-09-8).[2][3][4][5][6] Safety information is often based on data from this analogue.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data is primarily from the non-deuterated analogue unless specified.

| Property | Value | Source(s) |

| Physical State | Liquid | [1][4] |

| Appearance / Color | Colorless to light yellow, clear liquid | [1][3][4][5] |

| Odor | Pungent; Stench | [3][4] |

| Density | 1.308 g/mL at 25 °C | [1][5][6][7] |

| Melting Point | -71 °C (-96 °F) | [1][4][5] |

| Boiling Point | 109 - 111 °C (228 - 232 °F) at 760 mmHg | [1][4][5][6][7] |

| Flash Point | 31 °C (88 °F) | [1] |

| Vapor Pressure | 28 hPa (21 mmHg) at 20 °C (68 °F) | [1] |

| Water Solubility | Decomposes; Reacts violently with water | [1][4][5] |

| Refractive Index | n20/D 1.440 | [5][6][7] |

Hazard Identification and GHS Classification

This compound is a hazardous substance. It is a flammable liquid and vapor that causes severe skin burns and eye damage and may cause respiratory irritation.[1][2][4]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2][4][8] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2][8] |

| Serious Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage[8] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][4][8] |

-

Hazard Pictograms:

-

Flame (GHS02)

-

Corrosion (GHS05)

-

Exclamation Mark (GHS07)

-

Health Hazard (GHS08)

-

Toxicological Information

This substance is corrosive and can cause severe damage to tissues upon contact. The toxicological properties have not been fully investigated for the deuterated compound, and data is often extrapolated from its non-deuterated analogue.[3]

Routes of Exposure: Inhalation, ingestion, skin, and eye contact.[1]

Acute Health Effects:

-

Eyes: Causes severe eye damage and burns.[1][3] It is a lachrymator, a substance that induces tearing.[2][3]

-

Skin: Causes severe skin burns.[1][3] May be harmful if absorbed through the skin.[1]

-

Inhalation: May be harmful if inhaled.[1] Causes chemical burns to the respiratory tract and may cause respiratory irritation.[2][3] Inhalation could be fatal due to spasm, inflammation, and edema of the larynx and bronchi.[3]

-

Ingestion: May be harmful if swallowed.[1] Causes gastrointestinal tract burns.[3]

Quantitative Toxicity Data: Note: The following data is for the non-deuterated analogue, 2-Chloropropionyl chloride (CAS 7623-09-8).

| Endpoint | Species | Value | Source |

| LD50 Oral | Rat | 642 mg/kg | [8] |

Chronic Health Effects:

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[1]

-

Mutagenic Effects: No data available.[1]

Experimental Protocols

The provided safety data sheets and chemical database entries cite standard hazard classifications but do not contain detailed experimental protocols for this compound itself. The presented toxicological data, such as the LD50 value, is for the non-deuterated analogue and was likely determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Test Guidelines (e.g., OECD 401 for acute oral toxicity). However, the specific study reports and detailed protocols are not publicly available in the referenced documents.

Emergency Procedures

First Aid Measures

A logical workflow for first aid is essential following an exposure.

Caption: First aid workflow following exposure to this compound.

Firefighting Measures

This substance is flammable and reacts with water.

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[1][3][4] Do NOT use water directly on the fire, as it reacts violently.[3][4]

-

Hazardous Combustion Products: Under fire conditions, hazardous decomposition products can form, including carbon oxides (CO, CO₂) and hydrogen chloride gas.[1][4] Phosgene may also be produced.[3][4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3][4]

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 2-Chloropropionyl chloride | C3H4Cl2O | CID 111019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. 2-氯丙酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Chloropropionyl chloride | 7623-09-8 [chemicalbook.com]

- 8. kscl.co.in [kscl.co.in]

The Role of 2-Chloropropionyl Chloride-d4 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropionyl chloride-d4 is a deuterated analogue of 2-chloropropionyl chloride, placing it in the category of isotope-labeled compounds. In the landscape of modern research, particularly within drug discovery and bioanalysis, such stable isotope-labeled reagents are indispensable tools. Their primary application lies in enhancing the precision and accuracy of quantitative analyses performed by mass spectrometry. This technical guide elucidates the core function of this compound as a crucial reagent for the synthesis of internal standards used in these sophisticated analytical methods. While direct, widespread applications of this compound in complex biological pathways are not its primary role, its impact on the reliability of quantitative data is profound.

Core Application: Synthesis of Internal Standards for Quantitative Mass Spectrometry

The principal use of this compound in a research setting is in the synthesis of deuterated internal standards for quantitative analysis, particularly for compounds containing primary and secondary amine functional groups.

In quantitative mass spectrometry, an internal standard is a compound that is added in a known quantity to a sample being analyzed. It serves as a reference point to correct for any loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard is chemically very similar to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.

This is where this compound comes into play. Many amine-containing compounds, such as pharmaceuticals, metabolites, and biogenic amines, require a chemical modification called derivatization to improve their chromatographic properties and detection sensitivity in mass spectrometry. 2-Chloropropionyl chloride is a reagent that can be used for this derivatization, as it readily reacts with amines to form a stable amide derivative.

To create a suitable internal standard for an analyte that has been derivatized with 2-chloropropionyl chloride, researchers synthesize a deuterated version of the derivatized analyte. This is achieved by reacting the underivatized analyte with this compound. The resulting deuterated derivative will have a higher mass than the non-deuterated derivative of the analyte, allowing for their separate detection by the mass spectrometer, while ensuring they behave almost identically during the analytical process.

The Derivatization and Internal Standard Workflow

The general workflow for using this compound to create an internal standard for the quantification of an amine-containing analyte is as follows:

-

Analyte Derivatization: The sample containing the amine analyte is treated with 2-chloropropionyl chloride.

-

Internal Standard Synthesis: A pure standard of the amine analyte is reacted with this compound to produce the deuterated derivative, which will serve as the internal standard.

-

Sample Spiking: A known amount of the synthesized deuterated internal standard is added to the sample containing the derivatized analyte.

-

LC-MS/MS Analysis: The mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is set to monitor specific mass transitions for both the derivatized analyte and the deuterated internal standard.

-

Quantification: The ratio of the signal from the derivatized analyte to the signal from the deuterated internal standard is used to calculate the precise concentration of the analyte in the original sample.

Quantitative Data Summary

The following table summarizes the key properties of this compound, which are critical for its application in the synthesis of internal standards.

| Property | Value | Significance in Research Applications |

| Molecular Formula | C₃D₄Cl₂O | The presence of four deuterium (B1214612) (D) atoms provides a significant mass shift for the internal standard. |

| Molecular Weight | 130.99 g/mol | The increased mass compared to the non-deuterated version (126.97 g/mol ) allows for clear differentiation in the mass spectrometer. |

| Isotopic Purity | Typically >98% | High isotopic purity is crucial to minimize signal overlap between the analyte and the internal standard, ensuring accurate quantification. |

Experimental Protocols

While a specific, universally applicable experimental protocol for the use of this compound does not exist due to its role as a synthetic reagent, the following provides a generalized methodology for the synthesis of a deuterated internal standard and its use in a quantitative LC-MS/MS analysis. This protocol is based on established principles of derivatization and stable isotope dilution analysis.

Protocol: Synthesis of a Deuterated Amine Derivative as an Internal Standard

Objective: To synthesize a deuterated N-(2-chloropropionyl) derivative of a target amine for use as an internal standard.

Materials:

-

Target amine compound (pure standard)

-

This compound

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Quenching solution (e.g., methanol, water)

-

Solvents for purification (e.g., ethyl acetate, hexane)

-

Silica (B1680970) gel for column chromatography (if necessary)

Procedure:

-

Dissolve the target amine (1 equivalent) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base (1.1 equivalents) to the solution and stir.

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add this compound (1.05 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding the quenching solution.

-

Remove the solvent under reduced pressure.

-

Purify the resulting deuterated amide derivative using an appropriate method, such as liquid-liquid extraction or silica gel column chromatography.

-

Confirm the identity and purity of the synthesized deuterated internal standard by NMR and mass spectrometry.